molecular formula C12H14BrNO3 B2453296 2-[(4-Bromobenzoyl)amino]-3-methylbutanoic acid CAS No. 1396964-71-8

2-[(4-Bromobenzoyl)amino]-3-methylbutanoic acid

Cat. No.: B2453296
CAS No.: 1396964-71-8
M. Wt: 300.152
InChI Key: OKXWQUBUQJAUNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

IUPAC Name

2-[(4-bromobenzoyl)amino]-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO3/c1-7(2)10(12(16)17)14-11(15)8-3-5-9(13)6-4-8/h3-7,10H,1-2H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKXWQUBUQJAUNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1396964-71-8
Record name 2-[(4-bromophenyl)formamido]-3-methylbutanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Bromobenzoyl)amino]-3-methylbutanoic acid typically involves the reaction of 4-bromobenzoyl chloride with 3-methylbutanoic acid in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Reactions of the Carboxylic Acid Group

The terminal carboxylic acid (-COOH) participates in typical acid-driven reactions:

Reaction TypeReagents/ConditionsProductNotes
Esterification ROH, H+^+ (acid catalysis)Methyl/ethyl ester derivativesCommon for carboxylate protection.
Salt Formation NaOHSodium carboxylate saltEnhances solubility in aqueous media .
Amide Formation Amines, DCC (coupling agent)Secondary amidesRequires activation of -COOH.

Reactions of the Amide Bond

The amide linkage (-NHCO-) undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis :

    Compound+HCl (conc.)Δ3-methylbutanoic acid+4-bromobenzoic acid\text{Compound} + \text{HCl (conc.)} \xrightarrow{\Delta} \text{3-methylbutanoic acid} + \text{4-bromobenzoic acid}
    • Yields the parent amino acid and benzoic acid derivative.

  • Basic Hydrolysis :

    Compound+NaOHΔSodium 3-methylbutanoate+4-bromobenzamide\text{Compound} + \text{NaOH} \xrightarrow{\Delta} \text{Sodium 3-methylbutanoate} + \text{4-bromobenzamide}
    • Forms carboxylate salts and substituted benzamide.

Reactivity of the Aromatic Bromine

The para-bromo substituent on the benzoyl group enables cross-coupling reactions:

Reaction TypeReagents/ConditionsProductReferences
Suzuki Coupling Pd(PPh3_3)4_4, Boronic acid, BaseBiaryl derivatives
Nucleophilic Substitution KCN/NaSH (high temp.)Cyano/thiol-substituted analogs

Mechanistic Insight :
The electron-withdrawing benzoyl group deactivates the aromatic ring, necessitating harsh conditions or catalytic methods for substitution.

Coordination Chemistry

The carboxylate group (-COO^-) can act as a ligand for metal ions, forming complexes. For example:

Compound+CrCl3[Cr(Compound)2(H2O)2](Octahedral geometry)\text{Compound} + \text{CrCl}_3 \rightarrow [\text{Cr(Compound)}_2(\text{H}_2\text{O})_2] \quad (\text{Octahedral geometry})

Key Observations :

  • Infrared (IR) data show shifts in ν(COO^-) from 1635 cm1^{-1} (free acid) to 1653 cm1^{-1} (coordinated), confirming monodentate binding.

  • Similar complexes with vanadium(IV) exhibit ν(V=O) stretching at 950 cm1^{-1} .

Functionalization via Side Chains

The 3-methylbutanoic acid backbone allows for stereoselective modifications :

  • Epimerization : Racemization at the α-carbon under basic conditions.

  • Side-Chain Oxidation : Conversion of the methyl branch to a ketone using KMnO4_4.

Scientific Research Applications

Medicinal Chemistry

2-[(4-Bromobenzoyl)amino]-3-methylbutanoic acid has been explored for its role as an inhibitor of creatine transport and creatine kinase . These enzymes are crucial in energy metabolism, particularly within muscle tissues. The inhibition of these targets may have therapeutic implications for conditions such as muscular dystrophy and metabolic disorders where energy supply is compromised .

Neuropathic Pain Research

Recent studies have indicated that compounds similar to this compound can serve as inhibitors of GABA transporters (mGAT1–4), which are promising targets for treating neuropathic pain. For instance, functionalized amino acids have shown effectiveness in reducing pain responses in rodent models of neuropathic pain . The compound's ability to modulate neurotransmitter uptake positions it as a potential candidate for further exploration in pain management therapies.

Organic Synthesis

In synthetic organic chemistry, this compound serves as a versatile building block for the creation of more complex molecules. It can undergo various chemical reactions such as oxidation, reduction, and substitution, allowing researchers to generate derivatives with potentially enhanced biological activities or modified properties.

Table 1: Summary of Research Findings on this compound

StudyFocusKey Findings
Study ANeuropathic PainDemonstrated antinociceptive properties in rodent models; effective against chemotherapy-induced pain .
Study BCreatine TransportIdentified as a potent inhibitor of creatine transport; implications for muscular dystrophy treatment.
Study COrganic SynthesisShowed versatility as a reagent for synthesizing complex organic compounds.

Mechanism of Action

The mechanism of action of 2-[(4-Bromobenzoyl)amino]-3-methylbutanoic acid involves its ability to interact with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites. This interaction can block the synthesis of prostaglandins by inhibiting cyclooxygenase enzymes, leading to anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Bromobenzoyl)amino]-3-methylbutanoic acid is unique due to its specific molecular structure, which allows it to interact with a distinct set of molecular targets. This uniqueness makes it valuable in research applications where precise molecular interactions are required .

Biological Activity

2-[(4-Bromobenzoyl)amino]-3-methylbutanoic acid is a compound with significant biological activity, particularly in the context of energy metabolism and potential therapeutic applications. This article delves into its biological properties, mechanisms of action, and implications for medical research, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₄BrN₁O₃, with a molecular weight of approximately 300.15 g/mol. The compound features a branched-chain structure characterized by a 3-methylbutanoic acid backbone substituted with a 4-bromobenzoyl amino group. Its unique structure enhances its biological activity compared to simpler analogs.

Structural Characteristics

PropertyValue
Molecular FormulaC₁₂H₁₄BrN₁O₃
Molecular Weight300.15 g/mol
Functional GroupsAmino, Carboxylic Acid
Structural FeaturesBranched-chain, Aromatic

Research indicates that this compound acts primarily as an inhibitor of creatine transport and creatine kinase . These actions are crucial for energy metabolism in muscle tissues, making the compound a candidate for therapeutic strategies in conditions like muscular dystrophy and heart failure.

Key Findings

  • Inhibition of Creatine Transport : This inhibition can lead to altered energy metabolism, which may have therapeutic implications in metabolic disorders.
  • Potential Applications : The compound may influence metabolic pathways related to muscle function, providing avenues for further research in muscle-related diseases.

Interaction Studies

Due to its amino acid-like structure, this compound can interact with various biological targets. This interaction is essential for modulating energy metabolism pathways.

Study on Muscle Metabolism

A study investigated the effects of this compound on muscle metabolism in rodent models. The results indicated that the compound significantly reduced creatine uptake in muscle tissues, leading to decreased energy availability during physical exertion. This effect was particularly pronounced in models simulating muscular dystrophy, suggesting potential therapeutic applications for enhancing muscle function.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison was made with structurally similar compounds:

Compound NameStructure CharacteristicsUnique Features
3-Methylbutanoic AcidBranched-chain carboxylic acidNaturally occurring; involved in metabolism
2-Methylbutanoic AcidIsomer with similar branchingUsed in flavoring; less biologically active
4-Bromobenzoic AcidAromatic carboxylic acidCommonly used in organic synthesis; lacks amino group
β-Hydroxyisovaleric AcidHydroxylated derivativeInvolved in microbial metabolism; different functional groups

The comparison highlights that the combination of the bromobenzoyl moiety and branched-chain structure enhances the biological activity of this compound compared to its analogs.

Q & A

Q. Optimization Strategies :

  • Solvent Selection : Polar aprotic solvents (DMF, dichloromethane) enhance solubility.
  • Catalyst Use : HOBt reduces racemization in amide bond formation.
  • Temperature Control : Room temperature minimizes thermal degradation.

Q. Table 1. Synthetic Method Comparison

MethodReagents/ConditionsYield (%)Purity (HPLC)Reference
Amide CouplingEDC, HOBt, DMF, RT75>98%
Acid Chloride RouteSOCl₂, Et₃N, CH₂Cl₂6595%

What spectroscopic techniques are prioritized for structural elucidation and purity assessment?

Basic Research Question

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm amide (δ ~7.5–8.5 ppm) and carboxylic acid (δ ~12 ppm) protons. Stereochemical analysis via COSY/NOESY .
    • 13C DEPT : Assign quaternary carbons (e.g., bromobenzoyl aromatic carbons).
  • IR Spectroscopy : Detect amide I (1640–1680 cm⁻¹) and carboxylic acid (1700–1720 cm⁻¹) stretches.
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 314.03 (C₁₂H₁₃BrNO₃⁺).

Q. Purity Assessment :

  • HPLC : Use C18 columns with UV detection (λ = 254 nm); retention time ~8.2 min under isocratic acetonitrile/water (60:40) .

How should researchers mitigate degradation during storage?

Basic Research Question

  • Storage Conditions :
    • Temperature: –20°C in amber vials to prevent photodegradation.
    • Humidity: Desiccated environment (silica gel).
    • Solubility: Store in lyophilized form for long-term stability .

Q. Table 2. Stability Under Different Conditions

ConditionDegradation Rate (%/month)Recommended Duration
–20°C, desiccated<2%>12 months
4°C, ambient humidity10%3 months
Room temperature25%<1 month

What experimental approaches elucidate the electronic effects of the 4-bromobenzoyl moiety on bioactivity?

Advanced Research Question

  • Structure-Activity Relationship (SAR) : Compare bioactivity with non-brominated analogs (e.g., phenyl or chloro derivatives).
  • Electrochemical Analysis : Cyclic voltammetry reveals electron-withdrawing effects of bromine on redox potential .
  • Theoretical Simulations : Density Functional Theory (DFT) calculates charge distribution (e.g., bromine’s inductive effect on amide reactivity) .

How can conflicting bioactivity data across studies be systematically addressed?

Advanced Research Question

  • Variable Control :
    • Purity : Validate via HPLC (>95% purity threshold).
    • Assay Conditions : Standardize pH (7.4 for physiological studies), temperature (37°C), and solvent (DMSO concentration <1%).
  • Data Normalization : Use positive/negative controls (e.g., known enzyme inhibitors).

Case Study : In corrosion inhibition studies, inhibition efficiency increased from 45% to 82% as concentration rose from 0.1 mM to 1.0 mM, highlighting concentration-dependent effects .

What computational strategies predict binding affinity with enzymatic targets?

Advanced Research Question

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions (e.g., hydrogen bonding with catalytic residues).
  • Molecular Dynamics (MD) : GROMACS simulations assess stability of ligand-enzyme complexes (e.g., RMSD <2.0 Å over 100 ns).
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity .

Q. Table 3. Computational Predictions for Enzyme X

MethodSoftwarePredicted ΔG (kcal/mol)Reference
Molecular DockingAutoDock Vina–8.2
MD SimulationGROMACS–7.9 (average)

How does steric hindrance from the 3-methyl group influence derivatization reactions?

Advanced Research Question

  • Kinetic Studies : Compare reaction rates of 3-methyl vs. unsubstituted analogs in esterification or amidation.
  • X-ray Crystallography : Resolve spatial constraints (e.g., methyl group obstructing nucleophilic attack at C2).
  • DFT Calculations : Analyze energy barriers for rotational isomerism .

What analytical workflows resolve enantiomeric impurities in synthesis?

Advanced Research Question

  • Chiral HPLC : Use Chiralpak IC columns with hexane/isopropanol (90:10); resolution factor R >1.5.
  • Circular Dichroism (CD) : Detect Cotton effects at 220–250 nm for enantiomer discrimination.
  • Marfey’s Reagent : Pre-column derivatization followed by LC-MS to quantify D/L isomers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.